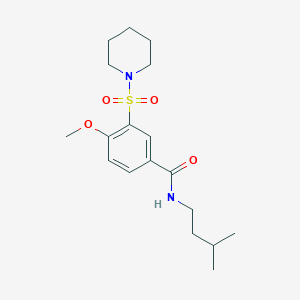

4-methoxy-N-(3-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide

Descripción general

Descripción

The compound belongs to a class of chemicals that have been explored for their potential in various biological and chemical applications. Its structural features suggest it could have significant interactions with biological targets, influencing its synthesis and analysis within medicinal chemistry and pharmacology contexts.

Synthesis Analysis

The synthesis of related benzamide derivatives involves strategic functionalization and substitution at the benzamide core to achieve desired biological activity. For instance, the synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, including methods for optimizing the 3-piperidine substituent and the amide functionality, highlight the compound's potential as a potent and selective inhibitor based on a drug-like scaffold (Bollinger et al., 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been thoroughly investigated, including the use of X-ray diffraction and DFT calculations. This includes studies on related compounds to understand the conformation and electronic properties, which are crucial for their biological activity and interaction with biological targets (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives often include modifications to enhance their interaction with specific biological receptors. For example, synthesizing derivatives and evaluating their anti-acetylcholinesterase (anti-AChE) activity, where structural modifications significantly impact their biological activities (Sugimoto et al., 1990).

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Use of Related Compounds

Metoclopramide, a compound with some structural similarities, is extensively studied for its pharmacological properties and clinical applications. Metoclopramide is primarily used in gastro-intestinal diagnostics, and in treating various types of vomiting and a variety of functional and organic gastro-intestinal disorders. It has shown efficacy in facilitating radiological identification of lesions in the small intestine, reducing post-operative vomiting, and ameliorating some types of drug-induced vomiting. Its action on the motility of the gastro-intestinal tract has been well documented, including improved resting tone of the oesophageal sphincter and accelerated gastric emptying (Pinder et al., 2012).

Emerging Scaffolds for Antimicrobial Agents

Benzofuran and its derivatives, while structurally distinct, serve as a model for the potential of novel chemical scaffolds in antimicrobial therapy. These compounds, found in natural products and synthetic compounds, demonstrate a wide range of biological and pharmacological applications. Benzofuran derivatives, for example, have been used in the treatment of skin diseases and show promise as efficient antimicrobial candidates. This highlights the importance of exploring novel chemical structures for therapeutic applications (Hiremathad et al., 2015).

Amyloid Imaging in Alzheimer's Disease

While not directly related to the specific chemical structure of "4-methoxy-N-(3-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide," the development and application of amyloid imaging ligands in Alzheimer's disease research underscore the potential of specialized compounds in diagnostic imaging. These studies exemplify how targeted chemical agents can be utilized to improve our understanding and treatment of complex diseases (Nordberg, 2008).

Propiedades

IUPAC Name |

4-methoxy-N-(3-methylbutyl)-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4S/c1-14(2)9-10-19-18(21)15-7-8-16(24-3)17(13-15)25(22,23)20-11-5-4-6-12-20/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWBHIMUXRTTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(3-methylbutyl)-3-(piperidin-1-ylsulfonyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)

![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4628984.png)

![N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4628987.png)

![4-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4628998.png)

![3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4629008.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4629015.png)

![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)

![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methylbenzamide](/img/structure/B4629035.png)

![N,N-diethyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4629057.png)

![N-(4-tert-butylcyclohexyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4629065.png)

![5-[4-(diethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4629068.png)